molecular formula C26H22N2O5S2 B12134388 4-(benzyloxy)-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

4-(benzyloxy)-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B12134388
M. Wt: 506.6 g/mol
InChI Key: VIABODDPPZERSB-UCQKPKSFSA-N
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Description

4-(benzyloxy)-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound that features a benzamide core linked to a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Benzylation: The benzylation of the hydroxyl group is achieved using benzyl bromide in the presence of a base such as sodium hydride.

    Condensation Reaction: The final step involves the condensation of the thiazolidinone derivative with 2,4-dimethoxybenzaldehyde in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the benzylation step and high-throughput screening of catalysts for the condensation reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the compound with alcohol or amine functionalities.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(benzyloxy)-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The benzamide moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzyloxy)benzaldehyde
  • 2,4-dimethoxybenzaldehyde
  • Thiazolidinone derivatives

Uniqueness

The uniqueness of 4-(benzyloxy)-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide lies in its combined structural features, which provide a distinct set of chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C26H22N2O5S2

Molecular Weight

506.6 g/mol

IUPAC Name

N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-phenylmethoxybenzamide

InChI

InChI=1S/C26H22N2O5S2/c1-31-21-13-10-19(22(15-21)32-2)14-23-25(30)28(26(34)35-23)27-24(29)18-8-11-20(12-9-18)33-16-17-6-4-3-5-7-17/h3-15H,16H2,1-2H3,(H,27,29)/b23-14-

InChI Key

VIABODDPPZERSB-UCQKPKSFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)OC

Origin of Product

United States

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